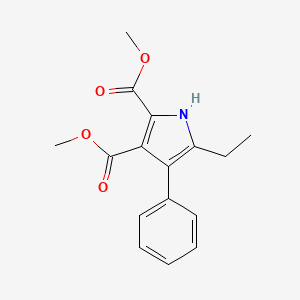
Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by the presence of two ester groups, an ethyl group, and a phenyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of pyrrole derivatives through the Knorr synthesis, which involves the condensation of an α-amino ketone with a β-dicarbonyl compound. The subsequent steps include alkylation and esterification reactions to introduce the ethyl and ester groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Pyrrole oxides and related compounds.
Reduction: Alcohol derivatives of the original ester groups.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate: Another pyrrole derivative with similar ester groups but different substitution patterns.
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate: A related compound with ethyl ester groups and different methyl substitutions.
Uniqueness
Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and phenyl groups on the pyrrole ring differentiates it from other pyrrole derivatives, potentially leading to unique interactions with biological targets and distinct applications in materials science .
Properties
CAS No. |
53252-74-7 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-4-11-12(10-8-6-5-7-9-10)13(15(18)20-2)14(17-11)16(19)21-3/h5-9,17H,4H2,1-3H3 |
InChI Key |
JCJNHCMYSDSJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(N1)C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


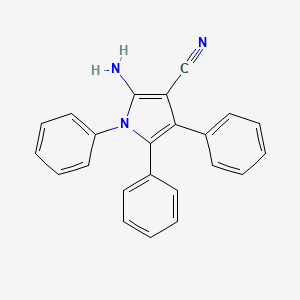

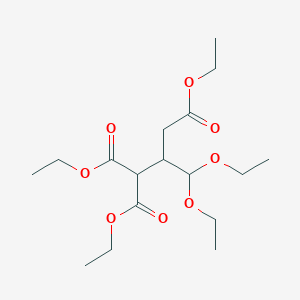
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
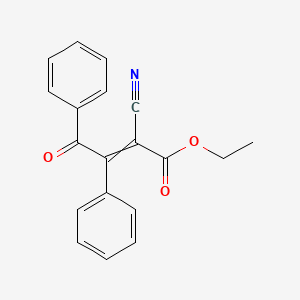
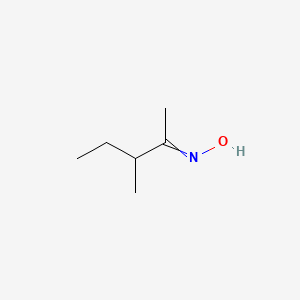


![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
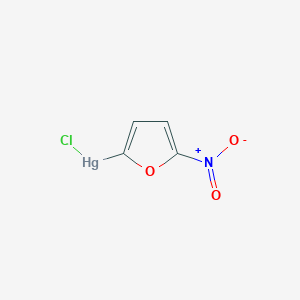
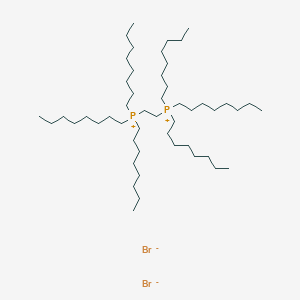
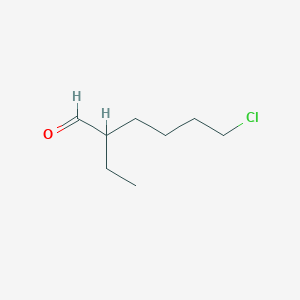
![(E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine]](/img/structure/B14634287.png)
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
